molecular formula C25H34O7 B570562 6beta-Hydroxydexbudesonide CAS No. 93861-52-0

6beta-Hydroxydexbudesonide

Cat. No.: B570562
CAS No.: 93861-52-0
M. Wt: 446.54
InChI Key: JBVVDXJXIDYDMF-NHBVPODDSA-N
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Description

Preparation Methods

The synthesis of 6beta-Hydroxydexbudesonide involves the hydroxylation of budesonide The specific synthetic routes and reaction conditions are not extensively documented in the literatureIndustrial production methods would likely involve controlled hydroxylation reactions using appropriate catalysts and reagents to ensure high yield and purity .

Chemical Reactions Analysis

6beta-Hydroxydexbudesonide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

6beta-Hydroxydexbudesonide has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of budesonide and its derivatives.

    Biology: It is used in studies investigating the biological effects of glucocorticoids on cellular processes.

    Medicine: It is used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of budesonide.

    Industry: It is used in the development of new glucocorticoid-based therapies and formulations

Mechanism of Action

The mechanism of action of 6beta-Hydroxydexbudesonide involves its interaction with the glucocorticoid receptor. Upon binding to the receptor, it mediates changes in gene expression that lead to anti-inflammatory effects. This includes decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity .

Comparison with Similar Compounds

6beta-Hydroxydexbudesonide is unique due to its specific hydroxylation at the 6beta position. Similar compounds include:

    Budesonide: The parent compound, used widely for its anti-inflammatory properties.

    6alpha-Hydroxybudesonide: Another hydroxylated derivative of budesonide, differing in the position of the hydroxyl group.

    Dexamethasone: A potent synthetic glucocorticoid with similar anti-inflammatory effects but different structural features.

The uniqueness of this compound lies in its specific hydroxylation pattern, which may influence its pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

(1S,2S,4R,6R,8S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17+,18-,20+,21+,22+,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVVDXJXIDYDMF-NHBVPODDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1O[C@@H]2C[C@H]3[C@@H]4C[C@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93861-52-0
Record name 6beta-Hydroxydexbudesonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093861520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6.BETA.-HYDROXYDEXBUDESONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80P21U35CE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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